7-Fluoro-3,4-dihydroquinolin-2(1H)-one hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-3,4-dihydroquinolin-2(1H)-one hcl is a fluorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various pharmaceutical applications. The addition of a fluorine atom often enhances the biological activity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3,4-dihydroquinolin-2(1H)-one hcl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as aniline derivatives and fluorinated reagents.
Cyclization: The key step involves the cyclization of the starting materials to form the quinoline ring. This can be achieved through various methods, including the Pfitzinger reaction or the Skraup synthesis.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3,4-dihydroquinolin-2(1H)-one hcl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding tetrahydroquinoline derivative.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-3,4-dihydroquinolin-2(1H)-one hcl would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with the target.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound without the fluorine atom.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Fluoroquinolones: A class of antibiotics that contain a fluorinated quinoline core.
Uniqueness
7-Fluoro-3,4-dihydroquinolin-2(1H)-one hcl is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability compared to non-fluorinated quinoline derivatives.
Properties
Molecular Formula |
C9H9ClFNO |
---|---|
Molecular Weight |
201.62 g/mol |
IUPAC Name |
7-fluoro-3,4-dihydro-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C9H8FNO.ClH/c10-7-3-1-6-2-4-9(12)11-8(6)5-7;/h1,3,5H,2,4H2,(H,11,12);1H |
InChI Key |
CNZVRQFEZAIKKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.